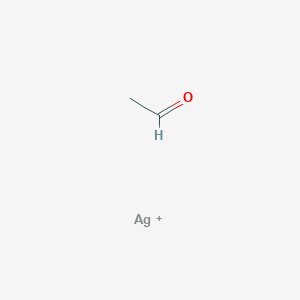
Silver;acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;acetaldehyde is a compound that combines the properties of silver and acetaldehyde. Silver is a well-known metal with excellent catalytic properties, while acetaldehyde is an organic compound with the formula CH₃CHO. Acetaldehyde is a colorless liquid or gas with a pungent odor and is widely used in the chemical industry as an intermediate in the synthesis of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction: Acetaldehyde can be prepared by the reduction of acetyl chloride with hydrogen in the presence of palladium deposited over barium sulfate along with a small amount of sulfur or quinoline.
Wacker Process: Ethene can be converted to acetaldehyde by reacting with an aqueous solution containing palladium chloride and cupric chloride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Substitution: Acetaldehyde can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Acetic Acid: Formed from the oxidation of acetaldehyde.
Aplicaciones Científicas De Investigación
Silver;acetaldehyde has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of silver;acetaldehyde involves the catalytic properties of silver and the reactivity of acetaldehyde. Silver acts as a catalyst in various oxidation and dehydrogenation reactions, while acetaldehyde undergoes oxidation, reduction, and substitution reactions. In biological systems, acetaldehyde is metabolized by aldehyde dehydrogenase to acetic acid .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde (CH₂O): A simpler aldehyde with similar reactivity but higher toxicity.
Propanal (CH₃CH₂CHO): A higher homolog of acetaldehyde with similar chemical properties.
Acetone (CH₃COCH₃): A ketone with a similar carbonyl group but different reactivity due to the absence of a hydrogen atom attached to the carbonyl carbon.
Uniqueness
Silver;acetaldehyde is unique due to the combination of silver’s catalytic properties and acetaldehyde’s reactivity. This combination allows for efficient catalytic processes and diverse chemical reactions, making it valuable in various industrial and research applications.
Propiedades
Número CAS |
189503-17-1 |
|---|---|
Fórmula molecular |
C2H4AgO+ |
Peso molecular |
151.92 g/mol |
Nombre IUPAC |
silver;acetaldehyde |
InChI |
InChI=1S/C2H4O.Ag/c1-2-3;/h2H,1H3;/q;+1 |
Clave InChI |
RWSNUGDCDRJTBM-UHFFFAOYSA-N |
SMILES canónico |
CC=O.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















